

leaching efficiency of different acids for manganese extraction from slag

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A Comparative Guide to Acid Leaching for Manganese Extraction from Slag

For Researchers, Scientists, and Drug Development Professionals

The efficient recovery of manganese from industrial slag, a byproduct of metallurgical processes, is a significant area of research driven by both economic and environmental incentives. Acid leaching is a prominent hydrometallurgical technique for this purpose, with the choice of acid being a critical factor influencing extraction efficiency and process feasibility. This guide provides an objective comparison of the leaching performance of different acids for manganese extraction from slag, supported by experimental data from various studies.

Comparative Analysis of Leaching Efficiency

The selection of a leaching agent is pivotal for maximizing manganese recovery while minimizing operational costs and environmental impact. The following table summarizes the quantitative data on the leaching efficiency of various acids under different experimental conditions, as reported in several studies.



Acid	Slag Type	Acid Concent ration	Temper ature (°C)	Leachin g Time (min)	Liquid/S olid Ratio (L/S)	Mn Extracti on Efficien cy (%)	Referen ce
Sulfuric Acid (H ₂ SO ₄)	Ferroma nganese Slag	2.5 N	Not specified	Not specified	Not specified	>90% (with reductant)	[1]
Sulfuric Acid (H ₂ SO ₄)	Electric Arc Furnace Dust	2 mol/L	70	90	30/1	Complete (with 0.31 mol/L oxalic acid)	[2]
Sulfuric Acid (H ₂ SO ₄)	Mangane se Sludge	1.2 M	50	>120	10 mL/g	~90%	[3][4]
Nitric Acid (HNO₃)	Electric Arc Furnace Steel Slag	2 M	25	90	100/1	83.5%	[5][6]
Hydrochl oric Acid (HCI)	Pyrolusit e Concentr ate	0.5 M	75	240	Not specified	97.06% (with willow bark as reductant)	[7]
Fluorosili cic Acid (H ₂ SiF ₆)	BOF Steelmak ing Slag	Not specified	Not specified	Not specified	Not specified	73 - 83%	[2]



Ammoniu m Carbama te	Silicon Steel BOF Slag	Not specified	Room Temperat ure	240 (in 4 stages)	Not specified	>71%	[8]
Acetic Acid (CH ₃ CO OH)	Electric Arc Furnace Steel Slag	1 M	25	30	3/1	Lower than HNO ₃ and H ₂ SO ₄	[5]

Key Observations:

- Inorganic Acids: Strong inorganic acids like sulfuric acid, nitric acid, and hydrochloric acid generally exhibit high manganese extraction efficiencies.
- Reductants: The presence of a reducing agent, such as oxalic acid, sawdust, or even organic waste like willow bark, significantly enhances manganese recovery, particularly when manganese is present in higher oxidation states (e.g., MnO₂).[1][2][7]
- Process Parameters: Leaching efficiency is highly dependent on process parameters, including acid concentration, temperature, leaching time, and the liquid-to-solid ratio.[1][9]
 [10]
- Organic Acids: While not always used as the primary leaching agent, organic acids like citric acid can be used in conjunction with inorganic acids to improve the leaching process.[11]

Experimental Protocols

The methodologies for manganese leaching from slag generally follow a consistent workflow. Below is a detailed description of a typical experimental protocol, synthesized from various research studies.

1. Slag Preparation:

 The raw slag is first crushed and ground to a specific particle size, often passing through a 100-mesh sieve, to increase the surface area for reaction.[8][9]

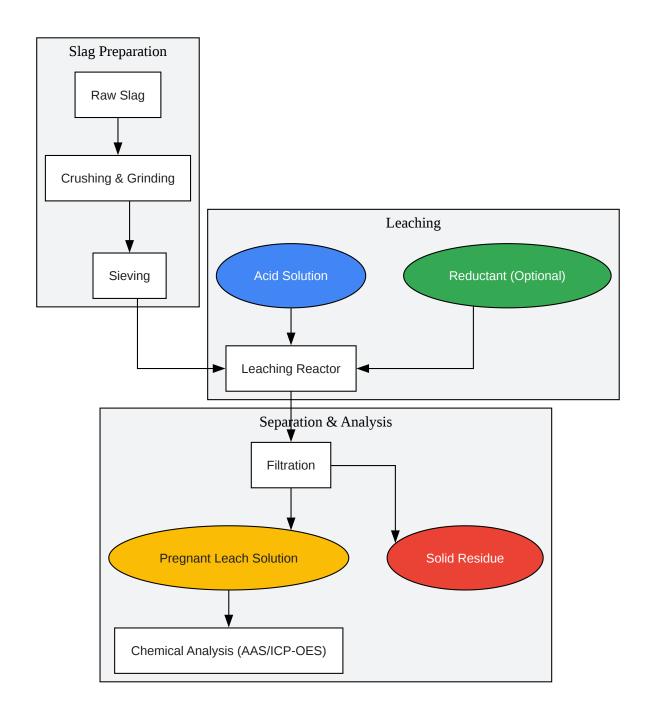


- Magnetic separation may be employed to remove metallic iron particles.[8]
- 2. Leaching Procedure:
- Leaching experiments are typically conducted in a glass reactor or beaker equipped with a magnetic or mechanical stirrer to ensure proper mixing.[3][8][9]
- A predetermined amount of the prepared slag is added to the acid solution of a specific concentration.
- The slurry is heated to the desired temperature and maintained for the specified reaction time.[2][9]
- Parameters such as stirring speed, temperature, acid concentration, and liquid-to-solid ratio are systematically varied to determine the optimal leaching conditions.[1][10]
- 3. Solid-Liquid Separation:
- After the leaching process, the slurry is filtered to separate the pregnant leach solution containing the dissolved manganese from the solid residue.[8]
- The solid residue is typically washed with deionized water to recover any remaining dissolved manganese.
- 4. Analysis:
- The concentration of manganese and other metals in the pregnant leach solution is determined using analytical techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[9]
- The leaching efficiency is then calculated based on the amount of manganese extracted into the solution relative to the initial amount in the slag.[5]

Visualizing the Process

To better understand the relationships and workflow of a typical manganese leaching experiment, the following diagrams are provided.

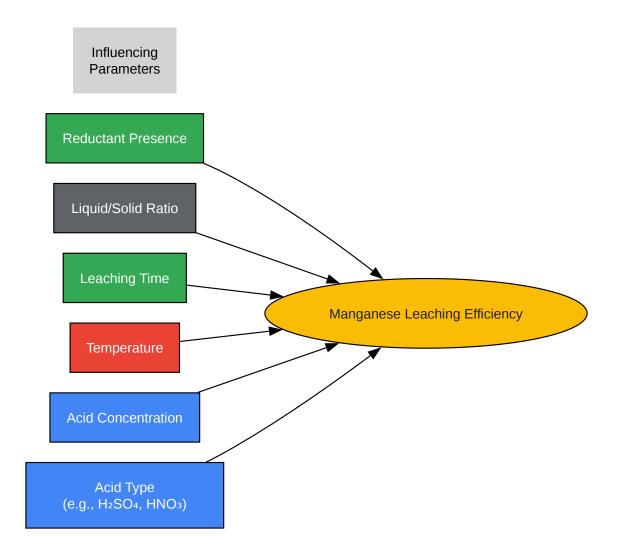




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Caption: Experimental workflow for manganese extraction from slag.





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Caption: Key parameters influencing manganese leaching efficiency.

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